

An In-depth Technical Guide to Ethyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(dimethylamino)benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-(dimethylamino)benzoate**, a tertiary amine and benzoate ester. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in polymer chemistry.

Chemical Structure and Identification

Ethyl 2-(dimethylamino)benzoate is an organic compound featuring a benzene ring substituted with an ethyl ester and a dimethylamino group at the ortho position.

Chemical Structure:

Caption: Chemical structure of **Ethyl 2-(dimethylamino)benzoate**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	ethyl 2-(dimethylamino)benzoate	[1]
CAS Number	55426-74-9	[1]
Molecular Formula	C11H15NO2	[1]
Molecular Weight	193.24 g/mol	[1]
InChI	InChI=1S/C11H15NO2/c1-4-14-11(13)9-7-5-6-8-10(9)12(2)3/h5-8H,4H2,1-3H3	[1]
InChIKey	ORBFAMHUKZLWSD-UHFFFAOYSA-N	[1]
SMILES	CCOC(=O)C1=CC=CC=C1N(C)C	[1]
Synonyms	2-Dimethylamino-benzoic acid ethyl ester, Ethyl 2-dimethylaminobenzoate	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-(dimethylamino)benzoate** is provided below.

Table 2: Physicochemical Properties

Property	Value	Reference
XLogP3	2.9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]
Exact Mass	193.110278721 Da	[1]
Monoisotopic Mass	193.110278721 Da	[1]
Topological Polar Surface Area	29.5 Å ²	[1]
Heavy Atom Count	14	[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of **Ethyl 2-(dimethylamino)benzoate**.

Table 3: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85 - 7.95	m	1H	Ar-H
7.35 - 7.45	m	1H	Ar-H
6.95 - 7.05	m	2H	Ar-H
4.34	q	2H	-OCH ₂ CH ₃
2.87	s	6H	-N(CH ₃) ₂
1.36	t	3H	-OCH ₂ CH ₃

Table 4: ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
168.4	C=O
152.1	Ar-C-N
132.3	Ar-CH
130.8	Ar-CH
121.5	Ar-C-C=O
118.9	Ar-CH
116.4	Ar-CH
60.5	-OCH ₂ -
43.1	-N(CH ₃) ₂
14.4	-CH ₃

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
2970 - 2800	C-H stretch (aliphatic)
1715	C=O stretch (ester)
1590, 1490	C=C stretch (aromatic)
1250	C-O stretch (ester)
1150	C-N stretch

Table 6: Mass Spectrometry (MS) Data

m/z	Interpretation
193	[M] ⁺ (Molecular ion)
164	[M - C ₂ H ₅] ⁺
148	[M - OCH ₂ CH ₃] ⁺
132	[M - COOCH ₂ CH ₃] ⁺
119	[C ₆ H ₄ N(CH ₃) ₂] ⁺

Experimental Protocols

Synthesis of Ethyl 2-(dimethylamino)benzoate

A common method for the synthesis of **Ethyl 2-(dimethylamino)benzoate** is the esterification of 2-(dimethylamino)benzoic acid. A detailed experimental protocol is provided below.

Reaction:

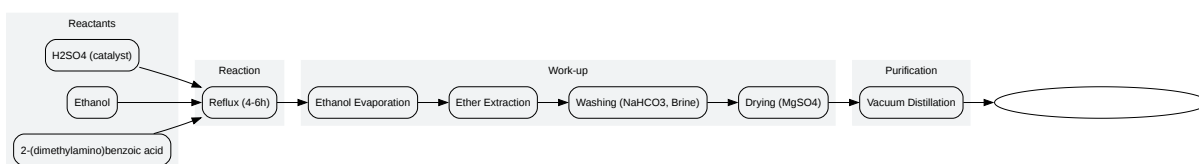
2-(dimethylamino)benzoic acid + Ethanol $\xrightarrow{\text{H}_2\text{SO}_4}$ **Ethyl 2-(dimethylamino)benzoate** + H₂O

Materials:

- 2-(dimethylamino)benzoic acid
- Absolute ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-(dimethylamino)benzoic acid in an excess of absolute ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation to obtain pure **Ethyl 2-(dimethylamino)benzoate**.



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Caption: General workflow for the synthesis of **Ethyl 2-(dimethylamino)benzoate**.

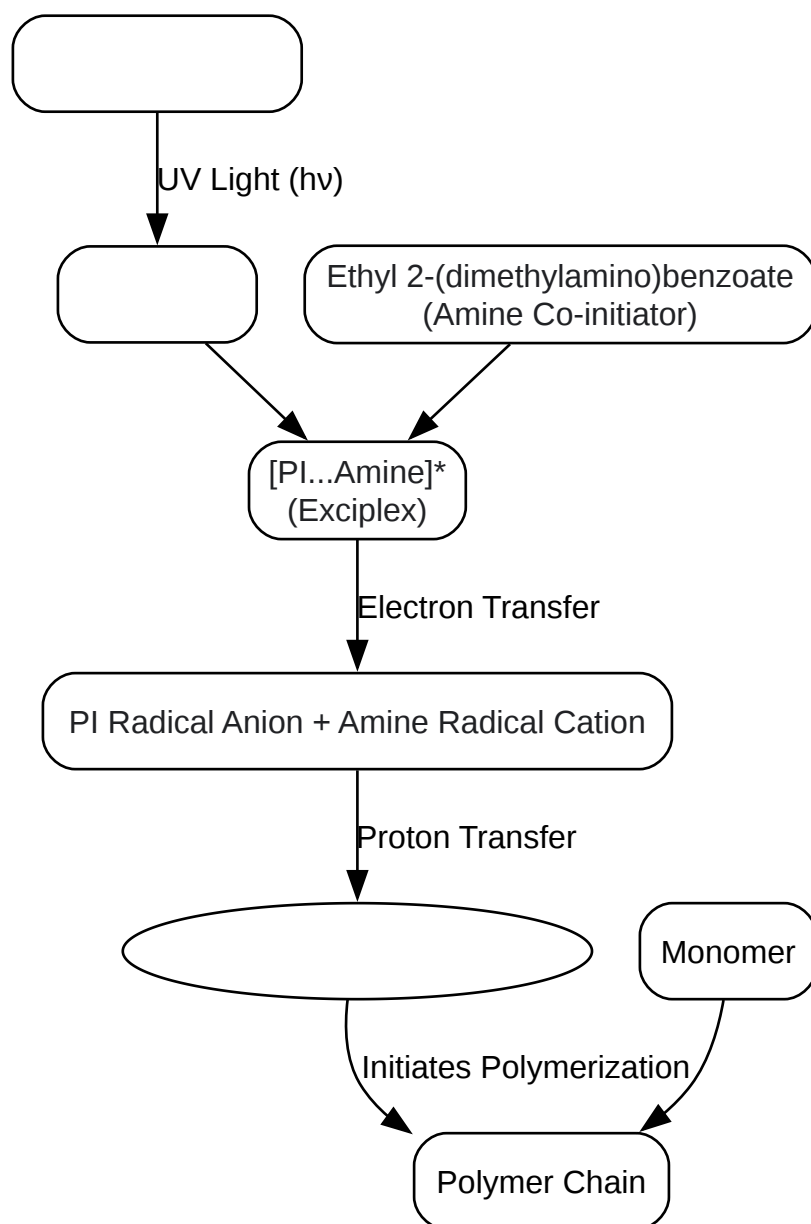
Applications in Research and Development

Photoinitiator in Polymer Chemistry

Ethyl 2-(dimethylamino)benzoate is widely used as a co-initiator or amine synergist in photopolymerization reactions. It is particularly effective in combination with Type II photoinitiators, such as benzophenone and its derivatives.

Upon exposure to UV light, the photoinitiator absorbs energy and enters an excited triplet state. It then undergoes an intermolecular reaction with **Ethyl 2-(dimethylamino)benzoate**. The tertiary amine acts as an electron and proton donor, leading to the formation of a reactive free radical. This radical species then initiates the polymerization of monomers, such as acrylates.

This process is crucial in various industrial applications, including UV-curable coatings, inks, and adhesives.



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Caption: Signaling pathway of photopolymerization initiation.

Biological Activity

Currently, there is limited publicly available data specifically detailing the biological activity, cytotoxicity, or direct applications of **Ethyl 2-(dimethylamino)benzoate** in drug development. While the dimethylamino pharmacophore is present in numerous FDA-approved drugs, the specific toxicological and pharmacological profiles of **Ethyl 2-(dimethylamino)benzoate** have not been extensively reported in the literature.[2]

Studies on structurally related compounds, such as polymers containing dimethylamino ethyl methacrylate, have been conducted to assess their antimicrobial properties.[2] However, these findings cannot be directly extrapolated to **Ethyl 2-(dimethylamino)benzoate**.

Professionals in drug development should consider this lack of data and conduct thorough in-house toxicological and pharmacological assessments before considering this compound for any pharmaceutical application.

Conclusion

Ethyl 2-(dimethylamino)benzoate is a well-characterized compound with significant applications in polymer chemistry as a photoinitiator. Its synthesis is straightforward, and its spectroscopic properties are well-defined. While its role in materials science is established, its potential in drug development remains largely unexplored, necessitating further investigation into its biological activity and safety profile. This guide provides a foundational resource for researchers and professionals working with or considering the use of this compound.

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References

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